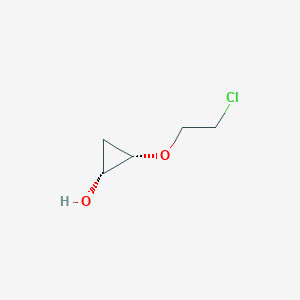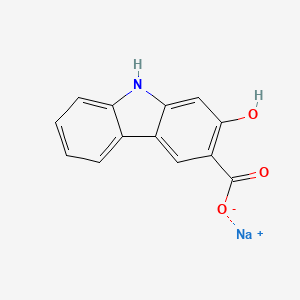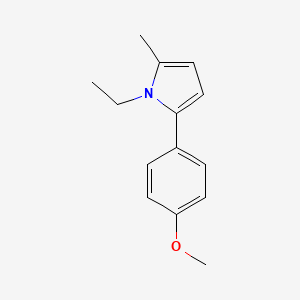
1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of an ethyl group at the first position, a 4-methoxyphenyl group at the second position, and a methyl group at the fifth position of the pyrrole ring.
Preparation Methods
The synthesis of 1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrrole ring. The reaction conditions typically include heating the mixture under reflux for several hours .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the available positions on the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
1-Ethyl-2-(4-methoxyphenyl)-5-methyl-1H-pyrrole can be compared with other similar compounds, such as:
1-Ethyl-2-(4-methoxyphenyl)azobenzimidazole: This compound has a similar structure but contains an azobenzimidazole moiety instead of a pyrrole ring.
1-Methyl-2-(4-methoxyphenyl)pyrrole: This compound differs by having a methyl group instead of an ethyl group at the first position.
1-Ethyl-2-(4-hydroxyphenyl)-5-methyl-1H-pyrrole: This compound has a hydroxy group instead of a methoxy group at the fourth position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
62041-53-6 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-ethyl-2-(4-methoxyphenyl)-5-methylpyrrole |
InChI |
InChI=1S/C14H17NO/c1-4-15-11(2)5-10-14(15)12-6-8-13(16-3)9-7-12/h5-10H,4H2,1-3H3 |
InChI Key |
XRKNDZURJXVEDI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=C1C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromopentyl)oxy]-2-phenoxybenzene](/img/structure/B14546931.png)
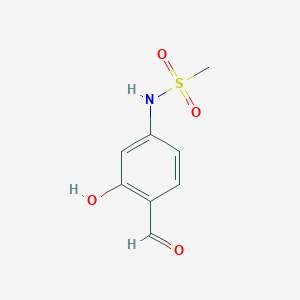
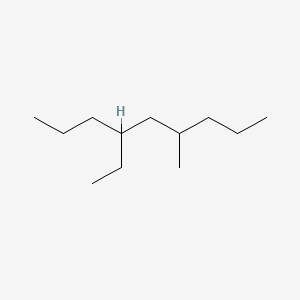
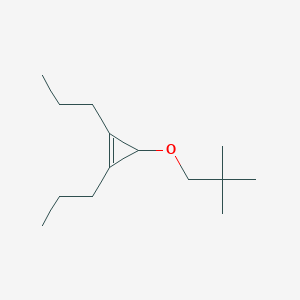
![N,N'-bis[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine;phosphoric acid](/img/structure/B14546957.png)
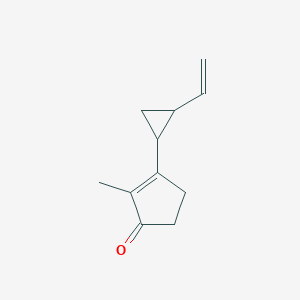
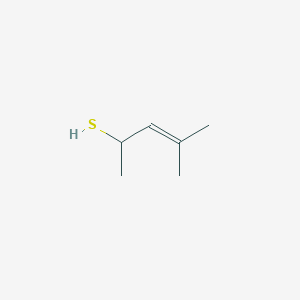
![7,9-Diethyl-6,7,9-trimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14546980.png)
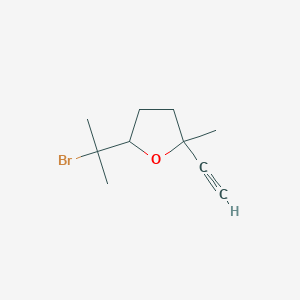
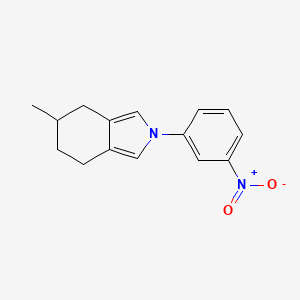
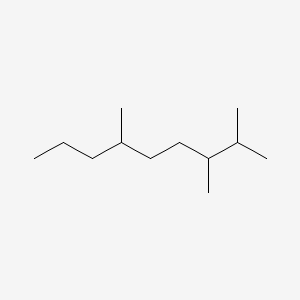
![Methyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate](/img/structure/B14547005.png)
